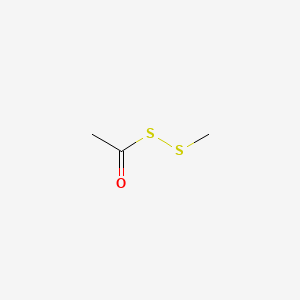![molecular formula C9H11N3O2S2 B13810156 [(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
[(4-Methylsulfonylphenyl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylsulfonylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C9H11N3O2S2 It is a derivative of thiourea, characterized by the presence of a 4-methylsulfonylphenyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylsulfonylphenyl)methylideneamino]thiourea typically involves the reaction of 4-methylsulfonylbenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylsulfonylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of [(4-Methylsulfonylphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in the inflammatory response .
Comparación Con Compuestos Similares
[(4-Methylsulfonylphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
Phenethylamine-based thioureas: Known for their antimicrobial and antioxidant properties.
Aroyl thioureas: Exhibiting various biological activities, including anticancer and antibacterial effects.
Uniqueness
This compound stands out due to its specific structural features, such as the 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11N3O2S2 |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
[(4-methylsulfonylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S2/c1-16(13,14)8-4-2-7(3-5-8)6-11-12-9(10)15/h2-6H,1H3,(H3,10,12,15) |
Clave InChI |
WJYQUHHWXXMQPO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
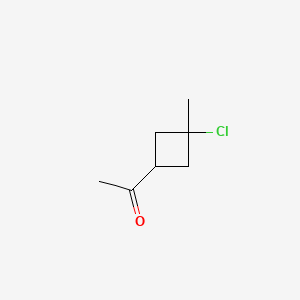
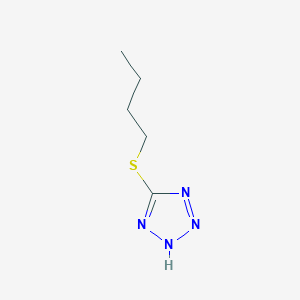
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
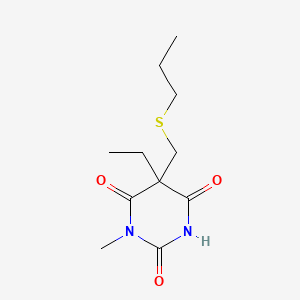
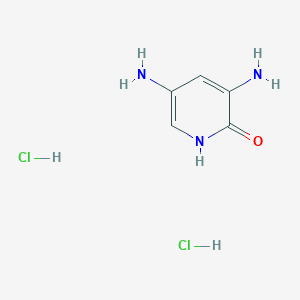
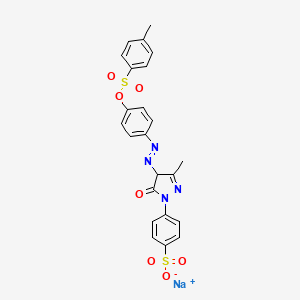
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
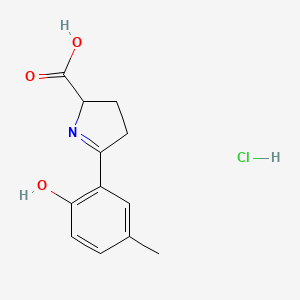
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
